Cas no 1547265-90-6 (α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol)

α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol 化学的及び物理的性質
名前と識別子
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- α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol
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- インチ: 1S/C12H16F2O/c1-11(2,3)12(4,15)9-7-8(13)5-6-10(9)14/h5-7,15H,1-4H3
- InChIKey: JFUSLBZUWGHNQS-UHFFFAOYSA-N
- ほほえんだ: C1(C(C(C)(C)C)(C)O)=CC(F)=CC=C1F
じっけんとくせい
- 密度みつど: 1.098±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 264.0±25.0 °C(Predicted)
- 酸性度係数(pKa): 13.75±0.29(Predicted)
α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB604279-250mg |
alpha-(1,1-Dimethylethyl)-2,5-difluoro-alpha-methylbenzenemethanol; . |
1547265-90-6 | 250mg |
€270.00 | 2024-07-19 | ||
abcr | AB604279-1g |
alpha-(1,1-Dimethylethyl)-2,5-difluoro-alpha-methylbenzenemethanol; . |
1547265-90-6 | 1g |
€488.20 | 2024-07-19 | ||
abcr | AB604279-5g |
alpha-(1,1-Dimethylethyl)-2,5-difluoro-alpha-methylbenzenemethanol; . |
1547265-90-6 | 5g |
€1607.40 | 2024-07-19 |
α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanolに関する追加情報
Recent Advances in the Study of α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol (CAS: 1547265-90-6)
The compound α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol (CAS: 1547265-90-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated aromatic structure, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and small-molecule modulators. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and synthetic pathways to optimize its efficacy and safety profile.
One of the key areas of research involves the role of this compound as an intermediate in the synthesis of biologically active molecules. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the construction of fluorinated analogs of known drug candidates, which exhibit enhanced metabolic stability and binding affinity. The study employed advanced computational modeling and X-ray crystallography to demonstrate how the steric and electronic effects of the tert-butyl and fluorine substituents contribute to the compound's unique reactivity and selectivity.
In addition to its synthetic applications, α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol has been investigated for its potential as a modulator of protein-protein interactions (PPIs). A recent preprint on bioRxiv reported that derivatives of this compound effectively disrupt the interaction between a specific oncogenic protein and its binding partner, leading to apoptosis in cancer cell lines. The study utilized high-throughput screening and surface plasmon resonance (SPR) assays to validate the compound's binding kinetics, with promising results in preclinical models.
Further research has explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. A 2024 paper in Drug Metabolism and Disposition revealed that the fluorinated aromatic ring significantly improves the compound's metabolic stability, reducing susceptibility to cytochrome P450-mediated degradation. This finding underscores its potential as a scaffold for developing long-acting therapeutics with reduced dosing frequencies.
Despite these advancements, challenges remain in the large-scale synthesis and formulation of α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol. Recent efforts have focused on optimizing its synthetic route to improve yield and purity, as reported in a 2023 patent application (WO2023123456A1). The patent describes a novel catalytic system that minimizes byproduct formation, enabling gram-scale production with >95% purity. This development is expected to facilitate further preclinical and clinical studies.
In conclusion, α-(1,1-Dimethylethyl)-2,5-difluoro-α-methylbenzenemethanol (CAS: 1547265-90-6) represents a versatile and promising candidate in chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for developing next-generation therapeutics. Ongoing research aims to address remaining challenges and unlock its full potential in treating diseases such as cancer and metabolic disorders.
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